molecular formula C8H4F3NS2 B1298414 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol CAS No. 23420-87-3

5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

Cat. No. B1298414
CAS RN: 23420-87-3
M. Wt: 235.3 g/mol
InChI Key: DJRUWESABPZMRB-UHFFFAOYSA-N
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Description

The compound 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol is a fluorinated benzothiazole derivative. Fluorinated benzothiazoles, such as the ones described in the provided papers, are of significant interest due to their biological properties, particularly their antitumor activities. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity in vitro against certain human breast cancer cell lines .

Synthesis Analysis

The synthesis of fluorinated benzothiazoles can be achieved through various synthetic routes. One method involves the Jacobsen cyclization of precursor thiobenzanilides, which has been modified to produce pure samples of target compounds . Another approach uses S-Benzylisothiouronium halides as thiol equivalents to access benzothiazole carboxyl building blocks, with the reactions monitored using 19F NMR spectroscopy . Additionally, the synthesis of related heterocycles, such as triazolobenzothiazoles, can be performed through condensation reactions .

Molecular Structure Analysis

The molecular structures of synthesized benzothiazole derivatives are typically confirmed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and 19F-NMR, as well as infrared (IR) spectra and high-resolution mass spectrometry . These methods ensure the correct identification of the compounds and their structural integrity.

Chemical Reactions Analysis

The reactivity of benzothiazole derivatives can lead to the formation of various heterocyclic compounds. For example, the interaction of triazole thiols with bromo-nitrophthalonitrile in the presence of K2CO3 can yield triazolobenzothiazole dicarbonitriles . Moreover, the thiol-thione tautomeric equilibrium of benzothiazole derivatives is an area of study, as it can influence the compound's properties and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and substituents. The introduction of fluorine atoms, for instance, can significantly affect the compound's biological activity, as seen with the cytotoxic effects against breast cancer cell lines . The presence of trifluoromethyl groups can also lead to interesting interactions, such as short intermolecular F···F contacts, which can be studied using theoretical calculations and vibrational spectra .

Scientific Research Applications

Synthesis of Novel Compounds

5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol (TFMBTT) is utilized in the synthesis of various novel compounds. For instance, it is used in the synthesis of 3-aryl-substituted [1,2,4]triazolo][3,4-b][1,3]benzothiazole-6,7-dicarbonitriles, demonstrating its versatility in creating complex organic structures (Abramov et al., 2005). Similarly, TFMBTT plays a crucial role in the development of copper-catalyzed double thiolation reactions, which are key in synthesizing benzothiazoles and benzothiophenes (Li et al., 2010).

Biological Activity and Applications

TFMBTT derivatives exhibit a range of biological activities. They are known for their antibacterial, antifungal, antitumor, antispasmodic, anti-inflammatory, antioxidant, and antiallergic properties (Shagun et al., 2016). This broad spectrum of biological activities suggests potential applications in pharmaceuticals and healthcare.

Anticancer Properties

The anticancer potential of TFMBTT derivatives is a significant area of research. Benzothiazole acylhydrazones derived from TFMBTT have shown promise as potent anticancer agents, highlighting the compound's potential in developing new cancer treatments (Osmaniye et al., 2018).

Material Science and Catalysis

In the field of material science, TFMBTT derivatives are used in the modification of conjugated microporous poly-benzothiadiazole for enhancing water compatibility. This application is crucial in photocatalytic processes and the generation of singlet oxygen (Urakami et al., 2013).

Corrosion Inhibition

TFMBTT derivatives also find applications as corrosion inhibitors. Their effectiveness in protecting steel against corrosion in acidic environments highlights their potential in industrial applications (Hu et al., 2016).

Synthesis of Fluorescent Compounds

TFMBTT is involved in the synthesis of fluorescent compounds. For instance, benzothiazol-2-ylquinoline-5-maleimides synthesized using TFMBTT show enhanced fluorescence upon thiol addition, indicating their use in sensitive thiol detection and as fluorescent labels in biological studies (Nair & Rajasekharan, 2004).

Antimicrobial Agents

TFMBTT derivatives have shown antimicrobial effects against common pathogens, making them potential candidates for the development of new antimicrobial agents (Xie et al., 2017).

Safety And Hazards

Safety data sheets for related compounds indicate that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The trifluoromethyl group is becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . Future research will likely continue to explore new methods for the synthesis of trifluoromethylated compounds and their potential applications .

properties

IUPAC Name

5-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS2/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRUWESABPZMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350684
Record name 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol

CAS RN

23420-87-3
Record name 5-(Trifluoromethyl)-2(3H)-benzothiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23420-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Nguyen, EF Lee, M Evangelista, M Lee… - ACS infectious …, 2021 - ACS Publications
Limited therapeutic options are available for the treatment of human schistosomiasis caused by the parasitic Schistosoma flatworm. The B cell lymphoma-2 (BCL-2)-regulated apoptotic …
Number of citations: 3 pubs.acs.org

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